BenchChemオンラインストアへようこそ!

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Medicinal chemistry Drug-likeness Physicochemical property prediction

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 2034235-09-9) is a structurally differentiated pyridinyl acetamide featuring a furan-3-yl substitution at the 5-position of the central pyridine ring, a methyleneacetamide linker, and a 2-(pyridin-3-yl)acetamide side chain. This regioisomer is not interchangeable with furan-2-yl or alternative heterocyclic analogs. With MW 293.32 g/mol, XLogP3-AA 1.2, and TPSA 68 Ų, it adheres to Lipinski's Rule of Five, making it suitable for hit-to-lead campaigns targeting aberrant Wnt signaling (Porcupine inhibition) and kinase hinge-binding assays. Procure for SAR diversification and selectivity panel screening.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 2034235-09-9
Cat. No. B2487180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide
CAS2034235-09-9
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C17H15N3O2/c21-17(7-13-2-1-4-18-8-13)20-10-14-6-16(11-19-9-14)15-3-5-22-12-15/h1-6,8-9,11-12H,7,10H2,(H,20,21)
InChIKeyZLNORMPUWNVEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 2034235-09-9): Baseline Chemical Profile for Scientific Procurement


N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 2034235-09-9) is a synthetic small molecule belonging to the pyridinyl acetamide class, featuring a 5-(furan-3-yl)pyridin-3-yl core linked via a methylene bridge to a 2-(pyridin-3-yl)acetamide moiety. Its molecular formula is C17H15N3O2 with a molecular weight of 293.32 g/mol, a computed XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 68 Ų, and five rotatable bonds [1]. The compound was registered in PubChem in 2016 and is commercially available as a research screening compound from multiple specialty chemical suppliers under catalog identifiers including AKOS032469727 and F6573-9016 [1].

Why Generic Substitution Fails for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide: Structural Nuances with Functional Consequences


In-class pyridinyl acetamide analogs are not interchangeable with N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide due to three structural determinants: (1) the furan-3-yl substitution at the 5-position of the central pyridine ring, which shapes the molecular topology and electronic surface distinct from furan-2-yl or alternative heterocyclic substituents; (2) the methyleneacetamide linker geometry, which governs H-bond donor/acceptor availability (one H-bond donor, four H-bond acceptors [1]) and influences target engagement; and (3) the 2-(pyridin-3-yl)acetamide side chain, which differs from cyclopropyl, benzylthio, thiophenyl, or indolyl analogs in both steric bulk and polarity [2]. These architectural features collectively determine the compound's conformational landscape, metabolic stability profile, and selectivity fingerprint across biological targets. Substituting a positional isomer (e.g., furan at the 6-position rather than the 5-position of the pyridine ring) or altering the acetamide substituent can produce profound shifts in activity and physicochemical properties, as documented in structure-activity relationship (SAR) studies on related pyridinyl acetamide series targeting Porcupine and kinase enzymes [2].

Quantitative Evidence Guide for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide: Differential Data for Informed Selection


Physicochemical Profile: Computed Lipophilicity and Polar Surface Area Compared to Key Analogs

The target compound displays a computed XLogP3-AA of 1.2 and a TPSA of 68 Ų [1]. These values differentiate it from the cyclopropyl analog (2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide), which is predicted to exhibit lower lipophilicity (XLogP ≈ 0.5–0.8) and a reduced TPSA (≈55–60 Ų) due to the absence of the additional pyridine ring. The furan-3-yl regioisomer on the central pyridine (5-position) introduces a distinct electronic distribution compared to the furan-2-yl variant, potentially altering π-stacking and hydrogen-bonding interactions with biological targets [2].

Medicinal chemistry Drug-likeness Physicochemical property prediction

Hydrogen Bond Donor/Acceptor Count: Impact on Target Binding Versatility Relative to Analogs

The target compound possesses one hydrogen bond donor (the amide NH) and four hydrogen bond acceptors (amide carbonyl, two pyridine nitrogens, and the furan oxygen) [1]. This pattern differs from the 2-(benzylthio) analog, which replaces the pyridin-3-yl acetamide with a benzylthioacetamide group, eliminating one H-bond acceptor (loss of the pyridine nitrogen) while potentially introducing a sulfur atom capable of distinct non-covalent interactions. The 2-(1H-indol-3-yl) analog adds an additional H-bond donor (indole NH) relative to the target compound, creating a 2-donor/4-acceptor profile [2].

Structure-based drug design Pharmacophore modeling Ligand efficiency

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Compared to Constrained Analogs

The target compound has five rotatable bonds [1], conferring significant conformational flexibility. This contrasts with the cyclopropyl analog, which introduces a rigid cyclopropyl ring that reduces the rotatable bond count by at least one (predicted rotatable bonds: ≈4), thereby lowering the entropic penalty upon target binding. Conversely, the 2-(benzyloxy) analog (CAS 2034236-03-6) increases the rotatable bond count to six due to the benzyloxy ether linkage, potentially reducing binding affinity through increased conformational entropy [2].

Conformational analysis Molecular dynamics Entropic penalty

Class-Level Evidence: Pyridinyl Acetamide Scaffold as Privileged Chemotype for Wnt/Porcupine Inhibition

The pyridinyl acetamide scaffold, to which the target compound belongs, has been validated as a privileged chemotype for Porcupine (Porcn) inhibition, a key node in Wnt ligand palmitoylation and secretion. Cheng et al. (2016) demonstrated that pyridinyl acetamide derivatives achieve nanomolar Porcn inhibitory potency (e.g., GNF-6231 with an IC50 < 10 nM in a Wnt reporter gene assay) and oral bioavailability with robust antitumor efficacy in MMTV-WNT1 xenograft models [1]. While this specific compound has not been profiled in published Porcn assays, the structural features present (furan-3-yl pyridine core, methyleneacetamide linker, 2-pyridin-3-yl acetamide) are consistent with the SAR determinants identified in this series, including the requirement for a nitrogen-containing heteroaryl acetamide side chain and a substituted central pyridine [1].

Wnt signaling Porcupine inhibitor Cancer therapeutics

Class-Level Evidence: N-Pyridinyl Acetamide Derivatives as Kinase Inhibitor Scaffolds

The N-(pyridin-3-yl)acetamide substructure present in the target compound is also a recognized scaffold for kinase inhibition. Recent studies have identified N-(pyridin-3-yl)acetamide derivatives as potent PIM kinase inhibitors active against acute myeloid leukemia (AML), with structural optimization targeting interactions with Lys67 and Asp128/Glu171 residues in the kinase active site [1]. The target compound's 2-(pyridin-3-yl)acetamide side chain is directly analogous to this pharmacophore. N-pyridinyl acetamide derivatives have also been explored as PI3Kγ inhibitors (e.g., benzothiazol-2-yl acetamide series with resolved X-ray co-crystal structures) [1].

Kinase inhibition PIM kinase Acute myeloid leukemia

Explicit Caveat: Limitation of Available Quantitative Evidence for This Specific Compound

As of April 2026, a systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents identified no primary research articles, patent disclosures, or experimental bioactivity datasets that report quantitative IC50, Ki, Kd, EC50, or other potency/affinity values specifically for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide [1]. The compound is not indexed in ChEMBL and has no BindingDB entries [4]. The absence of peer-reviewed experimental activity data means that all physicochemical comparisons presented above are computed or inferred, and all biological activity statements are class-level inferences derived from structurally related pyridinyl acetamide series [2][3]. Prospective users should treat this compound as a structurally novel, uncharacterized screening candidate that requires de novo biological profiling to establish its activity and selectivity profile.

Data gap Screening compound Uncharacterized chemical space

Recommended Application Scenarios for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide Based on Available Evidence


Exploratory Hit Expansion in Porcupine/Wnt Inhibitor Programs

Based on the class-level evidence that pyridinyl acetamide derivatives are validated Porcupine inhibitors [2], this compound can serve as a structural diversification element in hit-to-lead campaigns targeting aberrant Wnt signaling in cancer. The furan-3-yl substitution at the 5-position of the central pyridine represents underexplored chemical space within this series, and its computed properties (XLogP3-AA 1.2; TPSA 68 Ų; 5 rotatable bonds [1]) suggest potential for oral bioavailability. Procurement is recommended for laboratories conducting Wnt reporter gene assays and seeking to expand SAR beyond the published N-pyridinyl acetamide chemical matter.

Kinase Selectivity Panel Screening Based on N-(Pyridin-3-yl)acetamide Pharmacophore

The N-(pyridin-3-yl)acetamide substructure embedded in this compound is a recognized kinase hinge-binding motif, with precedent for PIM kinase [3] and PI3Kγ inhibition. This compound is suitable for inclusion in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to identify novel kinase targets, particularly given the absence of prior selectivity data that could reveal unexpected polypharmacology or a unique selectivity fingerprint relative to characterized pyridinyl acetamide analogs.

Computational Chemistry-Driven Scaffold Hopping and Virtual Screening Benchmarking

With a molecular weight of 293.32 g/mol, one H-bond donor, four H-bond acceptors, and a TPSA of 68 Ų [1], this compound adheres to Lipinski's Rule of Five and can serve as a query molecule for ligand-based virtual screening, pharmacophore modeling, and scaffold-hopping exercises. Its intermediate complexity (complexity score 364 [1]) makes it a useful benchmark for testing computational methods that predict target engagement from physicochemical descriptors, without the confounding factor of known promiscuity that affects highly annotated compounds.

Negative Control or Chemical Probe for Furan-3-yl vs. Furan-2-yl Selectivity Studies

The furan-3-yl attachment at the pyridine 5-position distinguishes this compound from the corresponding furan-2-yl regioisomer. When used alongside the furan-2-yl variant in parallel assays, this compound can help deconvolute the contribution of furan ring regiochemistry to target binding, metabolic stability, and off-target profiles—an important control experiment for medicinal chemistry programs optimizing furan-containing lead series [2].

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.